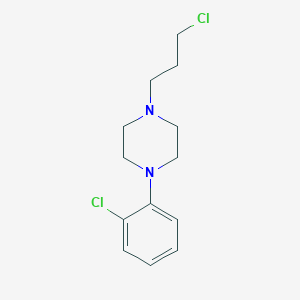1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine
CAS No.: 52536-36-4
Cat. No.: VC4104420
Molecular Formula: C13H18Cl2N2
Molecular Weight: 273.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 52536-36-4 |
|---|---|
| Molecular Formula | C13H18Cl2N2 |
| Molecular Weight | 273.2 g/mol |
| IUPAC Name | 1-(2-chlorophenyl)-4-(3-chloropropyl)piperazine |
| Standard InChI | InChI=1S/C13H18Cl2N2/c14-6-3-7-16-8-10-17(11-9-16)13-5-2-1-4-12(13)15/h1-2,4-5H,3,6-11H2 |
| Standard InChI Key | PBAAKGAUXSCJAY-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1CCCCl)C2=CC=CC=C2Cl |
| Canonical SMILES | C1CN(CCN1CCCCl)C2=CC=CC=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine features a piperazine core () substituted at the 1-position with a 2-chlorophenyl group and at the 4-position with a 3-chloropropyl chain. The spatial arrangement of chlorine atoms at the aromatic ring and aliphatic chain confers distinct electronic and steric properties, influencing reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 273.201 g/mol |
| Density | 1.186 g/cm³ |
| Boiling Point | 380.7°C at 760 mmHg |
| Flash Point | 184°C |
| Refractive Index | 1.553 |
The compound’s logP value of 3.09 indicates moderate lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis and Optimization Strategies
Conventional Synthetic Routes
The synthesis typically begins with diethanolamine, which undergoes chlorination with thionyl chloride () in xylene to form bis-(2-chloroethylamine) hydrochloride. Subsequent condensation with 2-chloroaniline yields 1-(2-chlorophenyl)piperazine hydrochloride, which is then alkylated with 1,3-dichloropropane under alkaline conditions to introduce the 3-chloropropyl moiety .
Microwave-Assisted Synthesis
Recent methodologies employ microwave irradiation to accelerate reaction kinetics. For example, alkylation of 1-(2-chlorophenyl)piperazine with 3-bromo-3-chloropropane in aqueous acetone under microwave conditions (≤2 minutes) increases yields by >10% compared to conventional heating . This approach minimizes side reactions and enhances purity, demonstrating scalability for industrial production.
Physicochemical and Spectroscopic Properties
Thermal Stability
The high boiling point (380.7°C) and flash point (184°C) suggest thermal resilience, making the compound suitable for high-temperature applications. Differential scanning calorimetry (DSC) data, though unavailable in cited sources, would further elucidate phase transitions .
Solubility and Partitioning
Applications and Biological Relevance
Intermediate in Neuroleptic Drug Synthesis
1-(2-Chlorophenyl)-4-(3-chloropropyl)piperazine serves as a precursor in synthesizing trazodone and aripiprazole analogs. In one protocol, it undergoes nucleophilic substitution with sodium 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one to yield trazodone hydrochloride, a serotonin antagonist and reuptake inhibitor (SARI) .
Comparative Analysis with Structural Analogs
Positional Isomerism Effects
Replacing the 2-chlorophenyl group with a 3-chlorophenyl variant (CAS 39577-43-0) alters electronic distribution, potentially affecting receptor binding kinetics. Such modifications underscore the importance of substituent positioning in medicinal chemistry .
Role of the Chloropropyl Chain
The 3-chloropropyl group enhances electrophilicity at the terminal chlorine, facilitating nucleophilic displacements in downstream reactions. This contrasts with non-chlorinated propyl chains, which exhibit reduced reactivity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume